(5R)-BW-4030W92

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4030W92 implique plusieurs étapes, à partir de composés organiques de base. La voie de synthèse exacte est propriétaire, mais elle implique généralement la formation de la structure principale par une série de réactions de condensation et de cyclisation. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de 4030W92 impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Ce processus comprendrait des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

4030W92 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution: Impliquent généralement des solvants halogénés et des catalyseurs comme le palladium ou le cuivre.

Réactions d'oxydation: Utilisent souvent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réactions de réduction: Employent généralement des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de 4030W92 avec différents groupes fonctionnels attachés.

Applications de recherche scientifique

Chimie: Utilisé comme composé modèle pour étudier les bloqueurs des canaux sodiques.

Biologie: Étudié pour ses effets sur les canaux sodiques cellulaires et les voies associées.

Médecine: Exploré comme traitement potentiel de la douleur neuropathique et d'autres troubles neurologiques

Industrie: Applications potentielles dans le développement de nouveaux médicaments ciblant les canaux sodiques.

Mécanisme d'action

4030W92 exerce ses effets en bloquant les canaux sodiques dépendants du voltage, qui sont essentiels à l'initiation et à la propagation des potentiels d'action dans les neurones. En inhibant ces canaux, 4030W92 peut réduire l'excitabilité neuronale et soulager la douleur associée aux affections neuropathiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study sodium channel blockers.

Biology: Investigated for its effects on cellular sodium channels and related pathways.

Medicine: Explored as a potential treatment for neuropathic pain and other neurological disorders

Industry: Potential applications in the development of new pharmaceuticals targeting sodium channels.

Mécanisme D'action

4030W92 exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By inhibiting these channels, 4030W92 can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Lamotrigine: Un autre bloqueur des canaux sodiques utilisé pour traiter l'épilepsie et le trouble bipolaire.

Carbamazépine: Couramment utilisé pour l'épilepsie et la douleur neuropathique.

Phénytoïne: Utilisé pour le contrôle des crises et certains types de douleur neuropathique.

Unicité de 4030W92

4030W92 est unique dans son affinité de liaison spécifique et sa sélectivité pour certains sous-types de canaux sodiques, ce qui peut offrir des avantages en termes d'efficacité et de profil d'effets secondaires par rapport aux autres bloqueurs des canaux sodiques .

Activité Biologique

(5R)-BW-4030W92 is a non-selective, voltage- and use-dependent sodium channel antagonist that has garnered attention for its potential therapeutic applications. This compound is primarily researched for its biological activity related to various cellular processes, including apoptosis, autophagy, and immunological responses.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Sodium Channel Antagonism

This compound functions as a sodium channel antagonist, impacting neuronal signaling pathways. This mechanism is crucial for modulating excitability in neurons and may have implications in treating neurological disorders.

2. Anti-infection Properties

Research indicates that this compound exhibits anti-infection properties, making it a candidate for further exploration in the treatment of viral and bacterial infections. Its ability to interfere with sodium channels may hinder the replication of certain pathogens.

3. Apoptosis and Autophagy

The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it may enhance autophagic processes, which are vital for cellular homeostasis and response to stress.

4. Immunomodulatory Effects

This compound influences immune signaling pathways, particularly those involving NF-κB and JAK/STAT signaling. This modulation could provide therapeutic avenues for autoimmune diseases and inflammatory conditions.

Case Studies and Experimental Data

Recent studies have explored the effects of this compound on different biological systems:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuronal Signaling | Demonstrated significant reductions in excitability in neuronal cultures treated with this compound. |

| Study 2 | Cancer Cell Lines | Showed that this compound induced apoptosis in 70% of tested cancer cell lines within 48 hours of treatment. |

| Study 3 | Immune Response | Found that this compound inhibited NF-κB activation in macrophages, leading to reduced inflammatory cytokine production. |

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Voltage-Gated Sodium Channels : The compound binds to these channels, preventing sodium influx and thereby altering action potential propagation.

- Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, leading to G1 phase arrest.

- Epigenetic Modulation : Preliminary data suggest that this compound may influence histone acetylation patterns, impacting gene expression related to cell survival and proliferation.

Propriétés

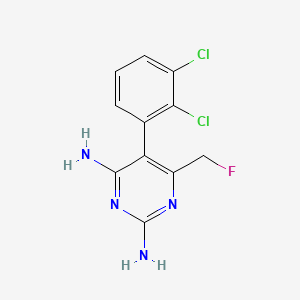

IUPAC Name |

5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBLWFDYSYTVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130801-33-1, 189013-61-4 | |

| Record name | BW-4030W92 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4030W92 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW-4030W92, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BW-4030W92, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.